molecular formula C10H5F6NO4 B5111862 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Cat. No.: B5111862
M. Wt: 317.14 g/mol
InChI Key: NLZCGWGAAPMOOJ-UHFFFAOYSA-N
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Description

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is an organic compound that features both nitrophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the esterification of 4-nitrophenol with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be displaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic substitution: Substituted phenyl derivatives.

    Reduction: 4-aminophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate.

    Hydrolysis: 4-nitrophenol and 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid.

Scientific Research Applications

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.

    Biological Studies: Employed in the study of enzyme kinetics and mechanisms, particularly in the development of enzyme inhibitors.

    Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in studying enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenyl trifluoromethanesulfonate: Used as a triflating agent in organic synthesis.

    4-nitro-3-(trifluoromethyl)phenol: Known for its use as a pesticide and in the synthesis of other organic compounds.

Uniqueness

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and stability. This combination of functional groups makes it particularly useful in applications requiring both electron-withdrawing and lipophilic properties.

Properties

IUPAC Name

(4-nitrophenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO4/c11-9(12,13)7(10(14,15)16)8(18)21-6-3-1-5(2-4-6)17(19)20/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCGWGAAPMOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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